N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-fluoroaniline to form 4,6-bis(4-fluorophenylamino)-1,3,5-triazine. This intermediate is then reacted with N-(4-chlorophenyl)glycinamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds .
Scientific Research Applications
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: This compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4,6-bis(4-fluorophenylamino)-1,3,5-triazine: A precursor in the synthesis of the target compound.
N-(4-chlorophenyl)glycinamide: Another precursor used in the synthesis.
Other triazine derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H18ClF2N7O |
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Molecular Weight |
481.9 g/mol |
IUPAC Name |
2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C23H18ClF2N7O/c24-14-1-7-17(8-2-14)28-20(34)13-27-21-31-22(29-18-9-3-15(25)4-10-18)33-23(32-21)30-19-11-5-16(26)6-12-19/h1-12H,13H2,(H,28,34)(H3,27,29,30,31,32,33) |
InChI Key |
YUNPWDJPSSLLGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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